molecular formula C9H9N3OS B12194305 N-(2,1,3-benzothiadiazol-5-yl)propanamide CAS No. 889940-15-2

N-(2,1,3-benzothiadiazol-5-yl)propanamide

Cat. No.: B12194305
CAS No.: 889940-15-2
M. Wt: 207.25 g/mol
InChI Key: ZCQKCWSEUAEXJF-UHFFFAOYSA-N
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Description

Propanamide, N-2,1,3-benzothiadiazol-5-yl- is a compound that features a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties. This compound is of significant interest in the field of organic electronics and photonics due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-2,1,3-benzothiadiazol-5-yl- typically involves the reaction of 2,1,3-benzothiadiazole derivatives with propanamide under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-2,1,3-benzothiadiazol-5-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Propanamide, N-2,1,3-benzothiadiazol-5-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-2,1,3-benzothiadiazol-5-yl- involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in optoelectronic applications, where the compound can enhance the efficiency of devices by improving charge mobility and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)propanamide
  • N-2,1,3-benzothiadiazol-5-yl-2-methylpropanamide

Uniqueness

Propanamide, N-2,1,3-benzothiadiazol-5-yl- is unique due to its specific substitution pattern on the benzothiadiazole ring, which imparts distinct electronic properties. Compared to similar compounds, it may offer better performance in certain applications, such as higher fluorescence quantum yields in biological imaging or improved charge transport in electronic devices .

Properties

CAS No.

889940-15-2

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)propanamide

InChI

InChI=1S/C9H9N3OS/c1-2-9(13)10-6-3-4-7-8(5-6)12-14-11-7/h3-5H,2H2,1H3,(H,10,13)

InChI Key

ZCQKCWSEUAEXJF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=NSN=C2C=C1

Origin of Product

United States

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